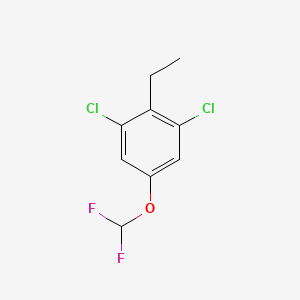
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene is a chemical compound with the molecular formula C9H8Cl2F2O. It is characterized by the presence of chlorine, fluorine, and ethyl groups attached to a benzene ring, along with a difluoromethoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene typically involves the chlorination and fluorination of suitable precursor compounds. One common method involves the reaction of 1,3-dichloro-2-ethylbenzene with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include simpler hydrocarbons and alcohols.
科学研究应用
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene
- 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
Uniqueness
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene is unique due to its specific arrangement of chlorine, fluorine, and ethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
生物活性
1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene is a chlorinated aromatic compound that has garnered attention in various fields, particularly in chemical biology and medicinal chemistry. Its unique structural features suggest potential biological activities, making it a candidate for further investigation.
The molecular formula of this compound is C9H8Cl2F2O, with a molecular weight of approximately 239.07 g/mol. The compound features two chlorine atoms and two fluorine atoms, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic processes or signal transduction.
- Reactive Oxygen Species (ROS) Generation : Its structure may facilitate the generation of ROS, leading to oxidative stress in cells.
Antimicrobial Properties
Research indicates that halogenated aromatic compounds, including dichlorinated derivatives, often exhibit antimicrobial properties. A study focusing on related compounds showed significant inhibition of bacterial growth, suggesting that this compound may also possess similar activity against various pathogens.
Cytotoxicity and Cancer Research
Preliminary studies have indicated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, the compound's ability to interact with tubulin or other cytoskeletal components could lead to cell cycle arrest and apoptosis in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of halogenated compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of chlorinated compounds revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa cells. The mechanism was linked to disruption of microtubule dynamics.
属性
分子式 |
C9H8Cl2F2O |
|---|---|
分子量 |
241.06 g/mol |
IUPAC 名称 |
1,3-dichloro-5-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-6-7(10)3-5(4-8(6)11)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI 键 |
VHHIDYLVALGYAN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1Cl)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















